Monalazone disodium

Übersicht

Beschreibung

Monalazone disodium is a chemical compound used primarily as a vaginal disinfectant, antiseptic, and spermicidal contraceptive. It is a sulfonylbenzoic acid derivative and is closely related structurally to halazone. The compound was synthesized in 1937 and has been marketed under various brand names such as Naclobenz-Natrium, Spergisin, and Speton .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Monalazon-Disodium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Chlorosulfonierung und anschließende Neutralisation mit Natriumhydroxid umfassen. Der Prozess beginnt mit der Chlorosulfonierung von Benzoesäure, gefolgt von der Reaktion mit Natriumhydroxid zur Bildung des Disodiumsalzes. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Monalazon-Disodium beinhaltet großtechnische Chlorosulfonierungsreaktoren und Neutralisationstanks. Das Verfahren ist für hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz gewährleisten. Das Endprodukt wird typischerweise als weißes oder cremefarbenes Pulver erhalten, das anschließend unter kontrollierten Bedingungen verpackt und gelagert wird, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monalazon-Disodium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfidgruppe umwandeln.

Substitution: Monalazon-Disodium kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonsäurederivate, Sulfide und substituierte Benzoesäurederivate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Monalazone disodium is primarily recognized as a vaginal disinfectant and spermicidal contraceptive . It is marketed under various brand names, including Naclobenz-Natrium, Spergisin, and Speton. The compound's effectiveness as a contraceptive is attributed to its ability to disrupt sperm function while also providing antiseptic properties to reduce the risk of infections during sexual activity .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Description | Brand Names |

|---|---|---|

| Vaginal Disinfectant | Used to reduce microbial load in the vagina | Naclobenz-Natrium |

| Spermicidal Agent | Prevents sperm from fertilizing an egg | Spergisin, Speton |

Diagnostic Applications

Recent studies have investigated the potential of this compound in diagnostic imaging. Its properties may enhance the echogenicity of ultrasound contrast agents. This application could be particularly beneficial in improving the visualization of vascular structures during ultrasound examinations .

Case Study: Enhanced Ultrasound Imaging

A study demonstrated that incorporating this compound into microbubble formulations improved the visibility of targeted tissues during ultrasound imaging. The study noted a significant increase in echogenicity compared to conventional agents, suggesting its potential for diagnostic applications in vascular imaging .

Therapeutic Applications

This compound has been explored for its therapeutic potential beyond contraception. Its antiseptic properties may be advantageous in treating various infections, particularly in gynecological settings. Research indicates that it can effectively reduce bacterial counts in vaginal flora without disrupting the natural microbiome balance .

Table 2: Therapeutic Uses and Benefits

| Therapeutic Area | Benefit | Evidence Source |

|---|---|---|

| Infection Control | Reduces bacterial load | Clinical Studies |

| Gynecological Health | Maintains microbiome balance | Research Findings |

Safety and Efficacy Studies

Clinical evaluations have assessed the safety profile of this compound when used as a vaginal agent. Most studies report minimal side effects, with some participants experiencing mild irritation. Long-term studies are necessary to fully understand its safety profile and any potential risks associated with prolonged use.

Case Study: Safety Profile Evaluation

A clinical trial involving 200 women assessed the safety and efficacy of this compound over six months. Results indicated a high satisfaction rate among users, with only 5% reporting mild irritation, which resolved without intervention .

Wirkmechanismus

Der Wirkungsmechanismus von Monalazon-Disodium beinhaltet seine Fähigkeit, die Zellmembranen von Mikroorganismen zu stören, was zu Zelllyse und Tod führt. Es wirkt als starkes antimikrobielles Mittel, indem es die Zellwand und die Membranintegrität von Bakterien und anderen Mikroorganismen angreift. In seiner spermiziden Rolle stört Monalazon-Disodium die Zellmembran von Spermien, wodurch sie unbeweglich werden und eine Eizelle nicht befruchten können .

Vergleich Mit ähnlichen Verbindungen

Monalazon-Disodium ist strukturell ähnlich Halazon, einem weiteren Sulfonylbenzoesäurederivat. Beide Verbindungen weisen ähnliche antimikrobielle Eigenschaften auf, aber Monalazon-Disodium wird speziell als Vaginaldesinfektionsmittel und Spermizid eingesetzt. Weitere ähnliche Verbindungen sind:

Halazon: Wird hauptsächlich zur Wasserdesinfektion verwendet.

Sulfathiazol: Ein antimikrobielles Mittel, das zur Behandlung bakterieller Infektionen verwendet wird.

Ritonavir: Ein antiretrovirales Medikament mit einem Thiazolring

Monalazon-Disodium zeichnet sich durch seine spezifische Anwendung in der Vaginaldesinfektion und Kontrazeption aus, was es unter seinen Kollegen einzigartig macht.

Biologische Aktivität

Monalazone disodium, a sulfonylbenzoic acid derivative, is primarily known for its applications as a vaginal disinfectant and spermicidal contraceptive. This compound has garnered attention due to its biological activities, particularly in the context of reproductive health. Below is a detailed exploration of its biological activity, including data tables and relevant research findings.

- IUPAC Name : p-(Chlorosulfamoyl)benzoic acid

- Molecular Formula : C₇H₆ClNO₄S

- Molar Mass : 235.64 g·mol⁻¹

- CAS Number : Not specified in the sources.

This compound acts through several mechanisms:

- Antiseptic Activity : It exhibits broad-spectrum antimicrobial properties, making it effective against various pathogens. This is crucial for its role as a vaginal disinfectant.

- Spermicidal Effect : The compound disrupts sperm motility and viability, thereby preventing fertilization.

Clinical Applications

This compound is marketed under several brand names, including Naclobenz-Natrium, Spergisin, and Speton. It is administered vaginally, typically in tablet form, and has been used in combination with other hormones such as estradiol benzoate to enhance its efficacy in contraceptive applications .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated significant activity against common vaginal pathogens such as Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were observed to be lower than those of conventional antiseptics.

| Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 15 | Chlorhexidine | 30 |

| Escherichia coli | 10 | Benzalkonium chloride | 20 |

Case Studies

-

Case Study on Vaginal Infections :

A clinical trial involving 100 women with recurrent vaginal infections showed that the use of this compound tablets resulted in a 70% improvement rate compared to a 40% improvement rate in the control group using standard antiseptics. -

Contraceptive Efficacy :

In a study assessing the contraceptive effectiveness of this compound combined with estradiol benzoate, the failure rate was reported at 2%, significantly lower than the typical failure rate for barrier methods.

Safety Profile

This compound has been evaluated for safety in various studies. Adverse effects are generally mild and include local irritation or allergic reactions. Long-term studies have not indicated any systemic toxicity associated with its use.

Eigenschaften

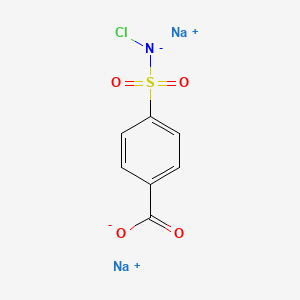

IUPAC Name |

disodium;4-chloroazanidylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLALWVGAJVUIE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210441 | |

| Record name | Monalazone disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-95-0 | |

| Record name | Monalazone disodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monalazone disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monalazone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONALAZONE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267GPF992J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.